10-[4-(dimethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
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Overview
Description
10-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE is a complex organic compound belonging to the acridine/acridone family. These compounds are known for their broad spectrum of biological activities and unique physical and chemical properties.
Preparation Methods
The synthesis of 10-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE involves several steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the Heck reaction between bromoquinoxalines and 4-(dimethylamino)vinylbenzene . These methods yield the desired compound with high purity and efficiency.
Chemical Reactions Analysis
10-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
10-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as a fluorescent marker for imaging biological samples.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 10-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase. These enzymes are crucial for DNA replication and cell division, making the compound effective in inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds to 10-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE include:
N-(2-(DIMETHYLAMINO)ETHYL)ACRIDINE-4-CARBOXAMIDE (DACA): Known for its anticancer properties.
TRIAZOLOACRIDONE (C-1305): Studied for its potential in cancer therapy.
AMSACRINE (m-AMSA): Used clinically as an anticancer agent.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the unique properties of 10-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
10-[4-(dimethylamino)phenyl]-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C24H26N2O3/c1-24(2)11-18-23(19(27)12-24)22(14-5-7-15(8-6-14)26(3)4)16-9-20-21(29-13-28-20)10-17(16)25-18/h5-10,22,25H,11-13H2,1-4H3 |
InChI Key |
MSTNDOSNWIVCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
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